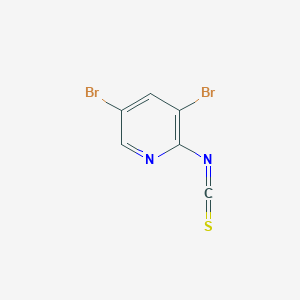
3,5-Dibromo-2-isothiocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2-isothiocyanatopyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions, and an isothiocyanate group at the 2nd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-isothiocyanatopyridine typically involves the bromination of 2-isothiocyanatopyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as tetrabutylammonium bromide. The reaction is carried out in a solvent like chloroform at elevated temperatures . The reaction conditions need to be carefully controlled to ensure the selective bromination at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3,5-Dibromo-2-isothiocyanatopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3,5-diamino-2-isothiocyanatopyridine, while oxidation of the isothiocyanate group can produce sulfonyl derivatives.
科学研究应用
3,5-Dibromo-2-isothiocyanatopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes
作用机制
The mechanism of action of 3,5-Dibromo-2-isothiocyanatopyridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form thiourea linkages with amino groups in proteins. This reactivity can be exploited to inhibit enzyme activity or to label proteins for biochemical studies .
相似化合物的比较
Similar Compounds
3,5-Dibromo-2-isothiocyanatobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatoaniline: Contains an amino group instead of a pyridine ring.
3,5-Dibromo-2-isothiocyanatothiophene: Contains a thiophene ring instead of a pyridine ring
Uniqueness
3,5-Dibromo-2-isothiocyanatopyridine is unique due to the presence of both bromine atoms and an isothiocyanate group on a pyridine ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile compound for various applications. Its ability to participate in diverse chemical reactions and its potential use in biological studies further highlight its uniqueness.
属性
分子式 |
C6H2Br2N2S |
|---|---|
分子量 |
293.97 g/mol |
IUPAC 名称 |
3,5-dibromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-1-5(8)6(9-2-4)10-3-11/h1-2H |
InChI 键 |
JIJWMWNPWMQLTE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Br)N=C=S)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4,4-Difluoro-1-piperidyl)-6-methyl-4-pyrimidinyl]-4-iodo-2-(6-azaspiro[2.5]octan-6-yl)benzamide](/img/structure/B13696090.png)
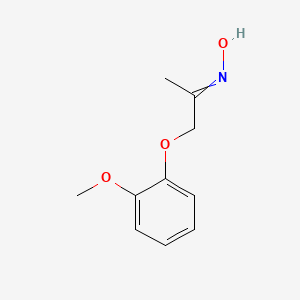
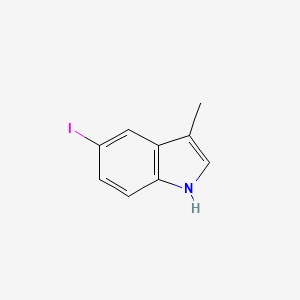

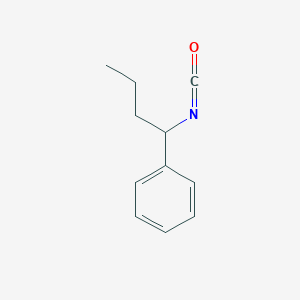
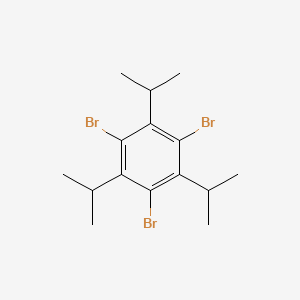
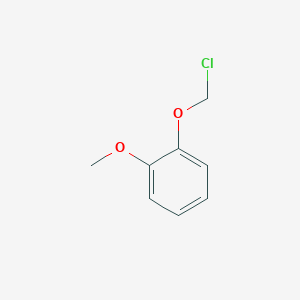
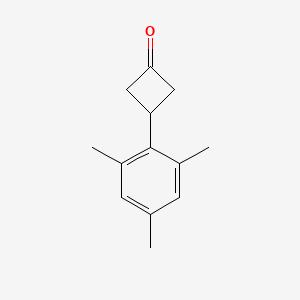
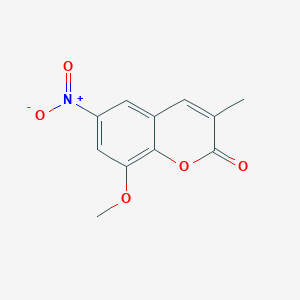
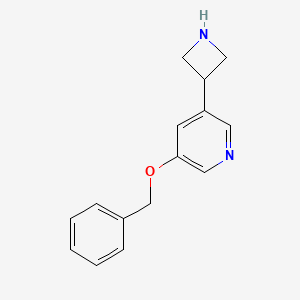
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
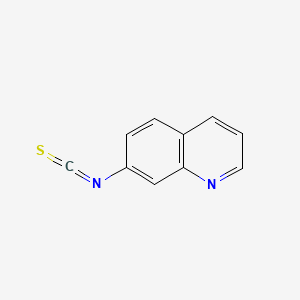
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
